REACTION_CXSMILES
|
[CH:1]([N:4]1[N:8]=[N:7][C:6]([C:9]2[CH2:10][NH:11][CH2:12][CH2:13][CH:14]=2)=[N:5]1)=[C:2]=C.[CH3:15]N1N=C(C2CN(C)CCC=2)C=N1>>[CH2:1]([N:4]1[N:8]=[N:7][C:6]([C:9]2[CH2:10][N:11]([CH3:15])[CH2:12][CH2:13][CH:14]=2)=[N:5]1)[CH3:2]
|
Name
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2-Allenyl-5-(1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C=C)N1N=C(N=N1)C=1CNCCC1
|
Name
|
2-Methyl-4-(1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-1,2,3-triazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=N1)C=1CN(CCC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1N=C(N=N1)C=1CN(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |